![molecular formula C16H16FN5S2 B2852142 2-[[4-(4-Fluorophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine CAS No. 868222-37-1](/img/structure/B2852142.png)
2-[[4-(4-Fluorophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound involves a complex arrangement of carbon ©, hydrogen (H), fluorine (F), nitrogen (N), and sulfur (S) atoms. It includes a fluorophenyl group, a methylsulfanyl group, a triazol group, and a pyrimidine group. Detailed structural analysis would require more specific data or computational chemistry techniques .Physical And Chemical Properties Analysis
This compound has a molecular weight of 361.46. More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current resources .Applications De Recherche Scientifique
Molecular Structure and Potential Biological Activity
- The molecular structure of similar compounds has been reported in various crystal environments, indicating interest in their potential biological activity, especially in coordination compounds. Such studies often explore the hydrogen-bonding interactions and supramolecular architecture, which can be pivotal in designing drugs with specific biological targets (Canfora et al., 2010).
Process Development and Synthesis
- Research into the synthesis of similar compounds, like Voriconazole, a broad-spectrum triazole antifungal agent, provides insight into the chemical manipulation and process development of triazole-containing compounds. This includes discussions on diastereocontrol, organozinc derivatives, and synthetic routes, highlighting the complex chemistry involved in developing medically relevant compounds (Butters et al., 2001).
Catalysis and Solvent-Free Synthesis
- The catalyst- and solvent-free synthesis of related compounds through microwave-assisted Fries rearrangement showcases innovative approaches to chemical synthesis. These methods not only offer regioselective synthesis but also emphasize the importance of sustainable and efficient synthetic strategies (Moreno-Fuquen et al., 2019).
Antimicrobial Activity
- Some derivatives of pyrimidine and triazole have been synthesized and evaluated for their antimicrobial activity. This indicates that compounds with similar structures could potentially be explored for their efficacy against various microbial strains, suggesting a pathway toward developing new antibacterial or antifungal agents (Alsaedi et al., 2019).
Supramolecular Chemistry
- The study of supramolecular structures and interactions in compounds with similar chemical frameworks highlights the interest in utilizing these molecules for more than just their potential biological activity. Such research can lead to applications in materials science, including the development of new materials with specialized functions (Boese et al., 2002).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
2-[[4-(4-fluorophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN5S2/c1-10-8-11(2)19-15(18-10)24-9-14-20-21-16(23-3)22(14)13-6-4-12(17)5-7-13/h4-8H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZVKHANHWOQDDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=NN=C(N2C3=CC=C(C=C3)F)SC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
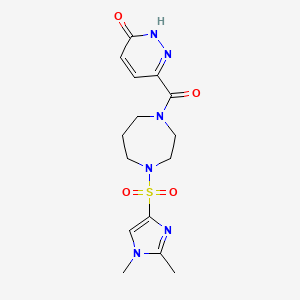
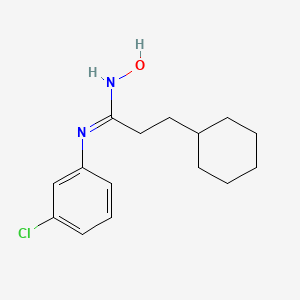

![1-Azido-3-[2-(3-azido-2-hydroxypropoxy)ethoxy]propan-2-ol](/img/structure/B2852067.png)
![N-(4-ethoxyphenyl)-4-fluoro-3-[(4-fluorophenyl)methylsulfamoyl]benzamide](/img/structure/B2852069.png)

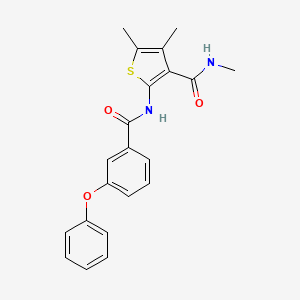
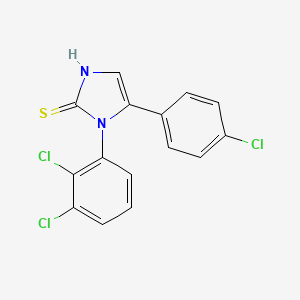
![N-Cyclohexyl-4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidine-1-carboxamide](/img/structure/B2852076.png)
![2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(3-methoxypropyl)acetamide](/img/structure/B2852077.png)
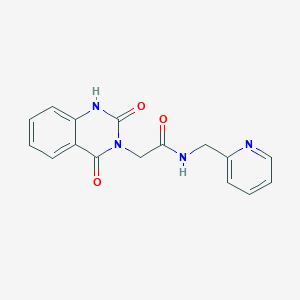
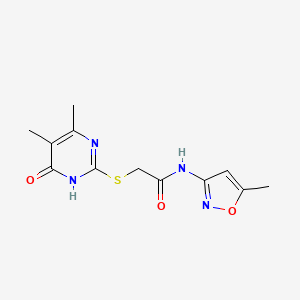
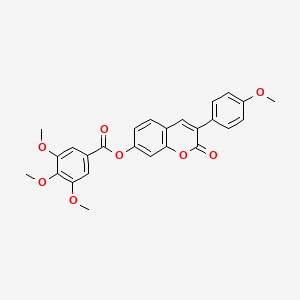
![N-[(5-chloropyrazin-2-yl)methyl]-5-methyl-1-(pentan-3-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2852082.png)
